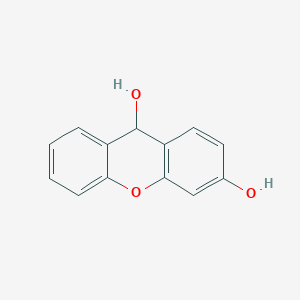
9H-Xanthene-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthene-3,9-diol is a chemical compound belonging to the xanthene family. Xanthenes are oxygen-containing heterocycles known for their diverse biological activities and applications in various fields. The molecular structure of this compound consists of a xanthene core with hydroxyl groups at the 3 and 9 positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-3,9-diol can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Microwave heating has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, and copper has been explored to improve the efficiency and selectivity of the synthesis . Additionally, the Friedel–Crafts reaction and Ullmann-ether coupling are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthene-3,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which can participate in nucleophilic and electrophilic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield xanthone derivatives, while reduction can produce dihydroxylated compounds .
Scientific Research Applications
9H-Xanthene-3,9-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Xanthene-3,9-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by modulating the activity of enzymes and receptors. For instance, xanthene derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway .
Comparison with Similar Compounds
9H-Xanthene-3,6-diol: Another xanthene derivative with hydroxyl groups at the 3 and 6 positions.
9,9-Dimethyl-9H-xanthene-3,6-diol: A dimethylated xanthene derivative with similar chemical properties.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: A brominated xanthene derivative with potent biological activity.
Uniqueness: 9H-Xanthene-3,9-diol is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and biological activity. The compound’s ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable subject of study in scientific research.
Properties
CAS No. |
114570-33-1 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
9H-xanthene-3,9-diol |
InChI |
InChI=1S/C13H10O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,13-15H |
InChI Key |
LWZQNDWBRMJROX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)

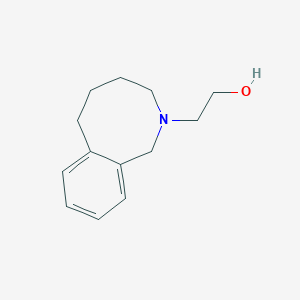
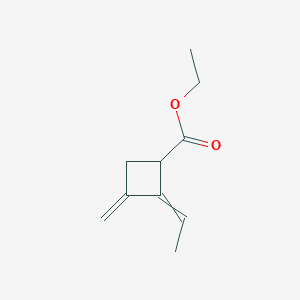

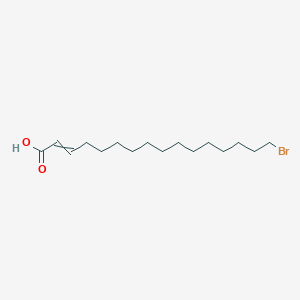
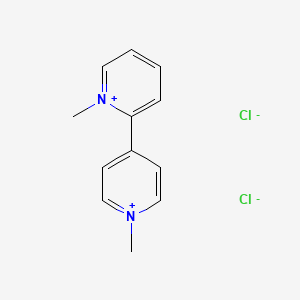
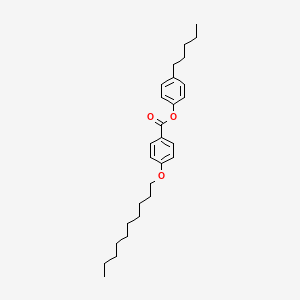
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)

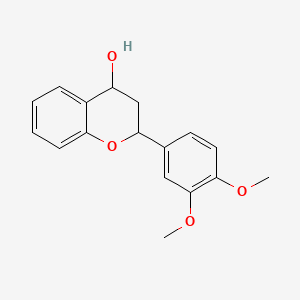
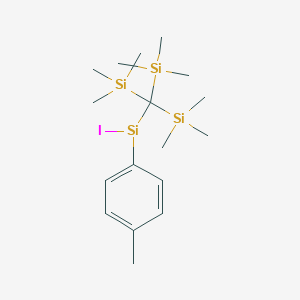
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
